molecular formula C21H17N3OS B13824202 2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile

2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B13824202
M. Wt: 359.4 g/mol
InChI Key: RGMDCKGTOIBNHP-FSJBWODESA-N
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Description

2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile typically involves the condensation of 2-hydroxynaphthaldehyde with an appropriate amine under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The resulting Schiff base is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and biological properties. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential bioactivity make it a valuable compound for various applications.

Properties

Molecular Formula

C21H17N3OS

Molecular Weight

359.4 g/mol

IUPAC Name

4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile

InChI

InChI=1S/C21H17N3OS/c22-11-16-19-14-7-9-24(10-8-14)21(19)26-20(16)23-12-17-15-4-2-1-3-13(15)5-6-18(17)25/h1-6,12,14,25H,7-10H2/b23-12+

InChI Key

RGMDCKGTOIBNHP-FSJBWODESA-N

Isomeric SMILES

C1CN2CCC1C3=C2SC(=C3C#N)/N=C/C4=C(C=CC5=CC=CC=C54)O

Canonical SMILES

C1CN2CCC1C3=C2SC(=C3C#N)N=CC4=C(C=CC5=CC=CC=C54)O

Origin of Product

United States

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